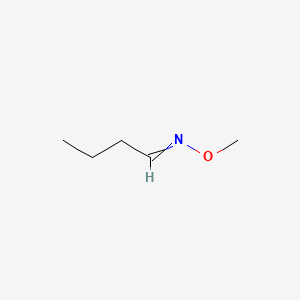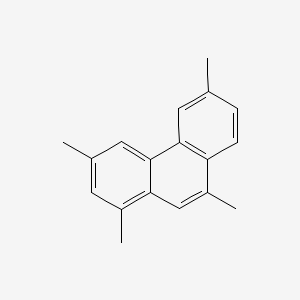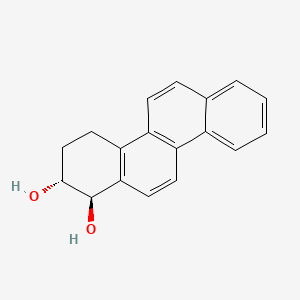
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydrochrysene backbone with two hydroxyl groups at the 1 and 2 positions. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol typically involves the reduction of chrysene derivatives. One common method includes the catalytic hydrogenation of chrysene in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective. The use of recyclable chiral catalysts is also a key aspect of industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of tetrahydrochrysene derivatives with different degrees of saturation.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield chrysene-1,2-dione, while reduction can produce fully saturated tetrahydrochrysene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. Its structural similarity to certain natural products allows it to interact with biological targets, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the active sites of these targets, leading to modulation of their activity. The chiral centers of the compound ensure that it interacts in a stereospecific manner, which is essential for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1,2,3,4-Tetrahydrochrysene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
Chrysene-1,2-diol: A non-chiral analog with hydroxyl groups at the same positions but lacking the tetrahydro structure.
1,2,3,4-Tetrahydronaphthalene-1,2-diol: A structurally similar compound with a naphthalene backbone instead of chrysene.
Uniqueness
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a tetrahydrochrysene backbone. This combination of features makes it particularly valuable in applications requiring chiral specificity and the ability to undergo diverse chemical transformations.
Eigenschaften
CAS-Nummer |
67175-75-1 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
(1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
UTGJYCFLZGWWRM-QZTJIDSGSA-N |
Isomerische SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@H]([C@@H]1O)O |
Kanonische SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
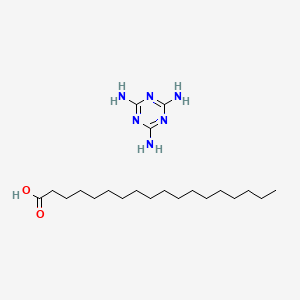
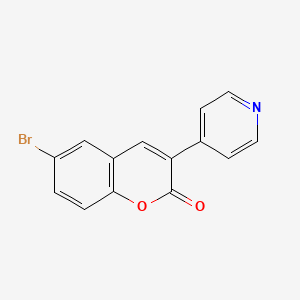
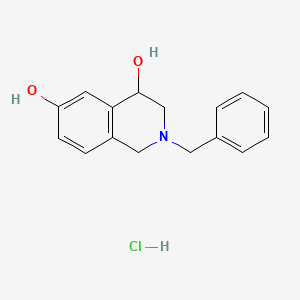
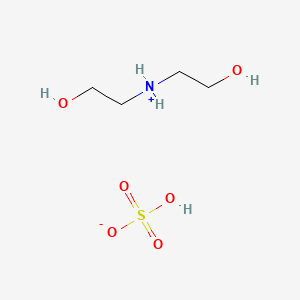
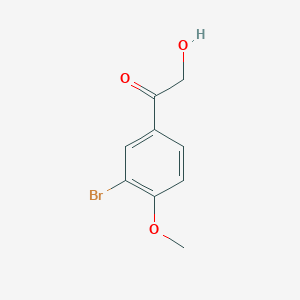
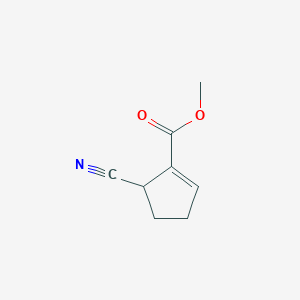

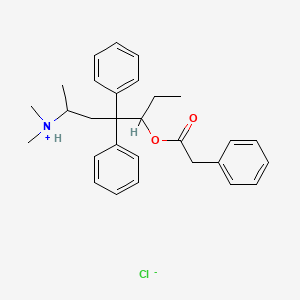

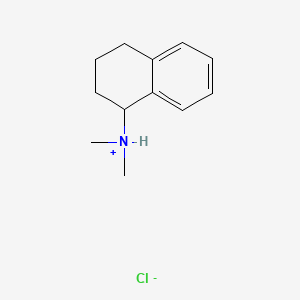
![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
